

Spectroscopic Data of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Diiodo-2-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **4,6-Diiodo-2-methylpyrimidine**. Due to the limited availability of public experimental data for this specific molecule, this guide leverages computational prediction tools to offer valuable insights for researchers working with this and structurally related compounds. The information is presented in a clear, structured format to facilitate its use in drug development and scientific research.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **4,6-Diiodo-2-methylpyrimidine**. These predictions were generated using established computational algorithms that analyze the molecule's structure to estimate the resonance frequencies of its nuclei in a magnetic field.

Table 1: Predicted ¹H NMR Data for **4,6-Diiodo-2-methylpyrimidine**

Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity
CH (pyrimidine ring)	8.5 - 9.0	Singlet (s)
CH ₃ (methyl group)	2.5 - 3.0	Singlet (s)

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl_3 .

Table 2: Predicted ^{13}C NMR Data for **4,6-Diido-2-methylpyrimidine**

Carbon Assignment	Predicted Chemical Shift (δ) ppm
$\text{C}=\text{N}$ (pyrimidine ring)	165 - 175
$\text{C}-\text{I}$ (pyrimidine ring)	90 - 100
$\text{C}-\text{H}$ (pyrimidine ring)	145 - 155
CH_3 (methyl group)	20 - 30

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. The solvent is assumed to be CDCl_3 .

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of a compound such as **4,6-Diido-2-methylpyrimidine**.

1. Sample Preparation

- **Sample Purity:** Ensure the sample is of high purity (>95%) to avoid the presence of interfering signals from impurities.
- **Sample Concentration:** Dissolve approximately 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- Probe Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (^1H or ^{13}C) to ensure optimal signal detection.
- Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which will result in sharper spectral lines.

3. Data Acquisition

- ^1H NMR Spectroscopy:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
- ^{13}C NMR Spectroscopy:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
 - Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.

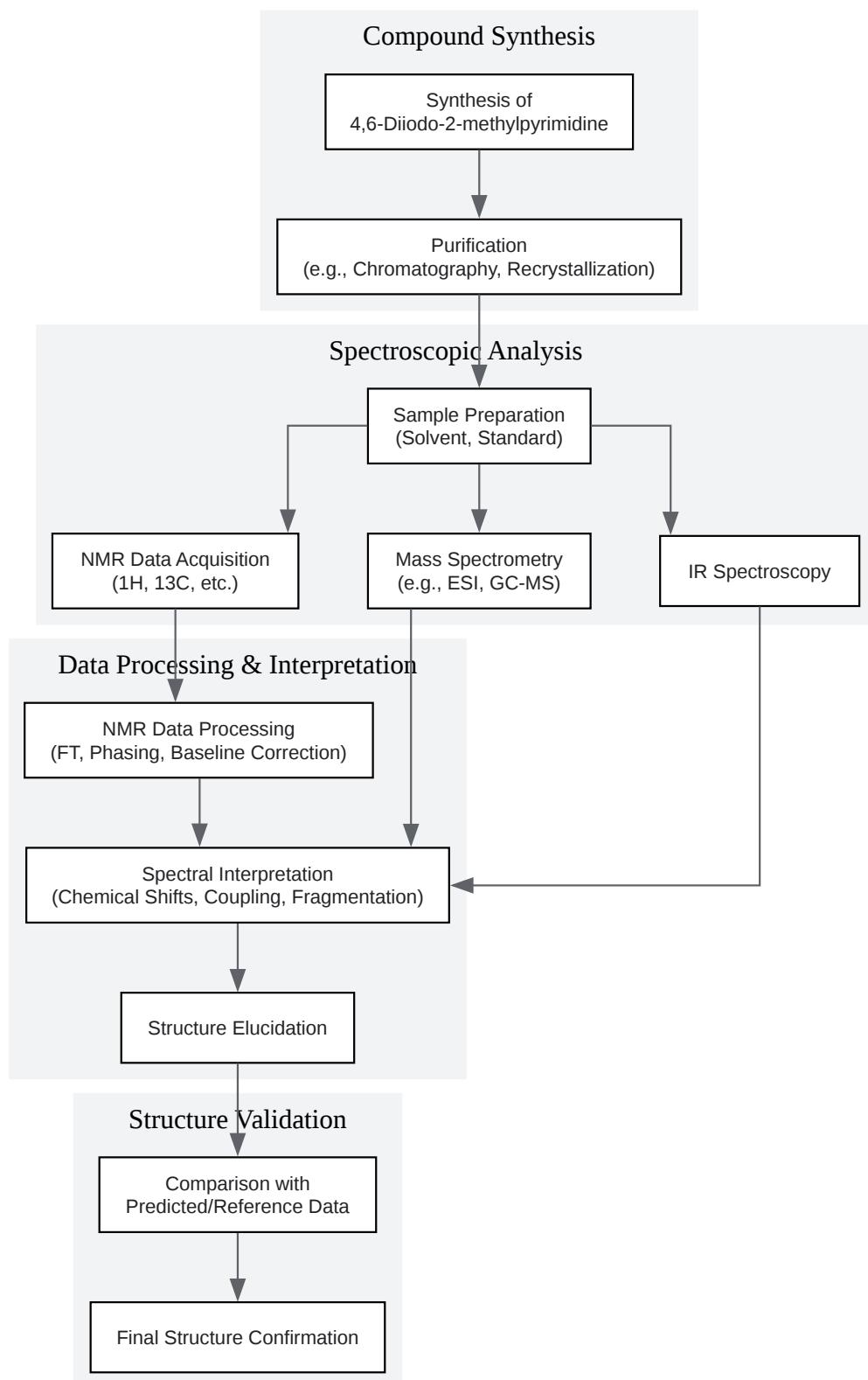
4. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.

- Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
- Integration (for ^1H NMR): Integrate the area under each peak in the ^1H NMR spectrum to determine the relative number of protons contributing to each signal.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound, from sample preparation to final structure elucidation.

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General workflow for the spectroscopic analysis of a synthesized compound.

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